methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1265965-97-6
VCID: VC2856774
InChI: InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13)
SMILES: COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

CAS No.: 1265965-97-6

Cat. No.: VC2856774

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate - 1265965-97-6

Specification

CAS No. 1265965-97-6
Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate
Standard InChI InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13)
Standard InChI Key CEUOYELVDHPUAL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
Canonical SMILES COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F

Introduction

Chemical Properties and Structure

Basic Properties

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is characterized by specific physicochemical properties that define its behavior in various experimental contexts. The table below summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₈FNO₃
Molecular Weight209.17 g/mol
CAS Number1265965-97-6
Physical StateNot specified in available literature
Purity (commercial)>95%

These basic properties provide researchers with fundamental information necessary for handling and utilizing this compound in laboratory settings .

Structural Analysis

The structural composition of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate features several key functional groups that contribute to its chemical behavior:

  • An indole core structure, which is partially reduced (2,3-dihydro)

  • A carbonyl group at position 2 (2-oxo)

  • A fluorine atom at position 6

  • A methyl carboxylate group at position 5

  • A nitrogen atom at position 1 (1H-indole)

This specific arrangement of functional groups creates a unique chemical entity with potential for diverse interactions within biological systems.

Chemical Identifiers

For precise identification and reference in scientific literature and databases, several standardized chemical identifiers are associated with methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate:

Identifier TypeValue
IUPAC NameMethyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate
Standard InChIInChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13)
Standard InChIKeyCEUOYELVDHPUAL-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
Canonical SMILESCOC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
PubChem Compound ID66636241

These identifiers allow for unambiguous identification of the compound across different chemical databases and research publications, facilitating accurate data retrieval and cross-referencing.

Synthesis and Availability

Biological ActivityDescriptionRelated Structural Features
HIV-1 Integrase InhibitionCertain indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitorsCarboxylic acid functionality, specific substitution patterns
Anti-inflammatoryVarious indole derivatives exhibit anti-inflammatory propertiesDepends on specific substitution patterns
AnticancerSome indole derivatives show cytotoxic effects against cancer cell linesOften associated with specific substituents like halogens
AntimicrobialIndole compounds can demonstrate antibacterial and antifungal activitiesVaries with structural modifications

Halogenation, such as the fluorine substitution present in methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, has been reported to enhance the inhibitory activities of indole derivatives. This suggests that this compound might possess interesting biological properties that warrant further investigation.

Structure-Activity Relationship Considerations

Impact of Fluorine Substitution

The presence of a fluorine atom at position 6 of the indole scaffold is a significant structural feature of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate. Fluorine substitution in organic compounds is known to impart several important properties:

  • Enhanced metabolic stability due to the strong C-F bond that resists enzymatic degradation

  • Increased lipophilicity, potentially improving cell membrane permeability

  • Altered electronic distribution within the molecule, affecting binding interactions with biological targets

  • Potential hydrogen bonding acceptance through the electronegative fluorine atom

These properties can significantly influence the pharmacological profile of fluorinated compounds, potentially enhancing their efficacy in various biological contexts.

Carboxylate Ester Functionality

The methyl carboxylate group at position 5 represents another important structural feature that could contribute to the compound's biological activity profile. Ester groups can:

Understanding how these structural elements interact with biological systems could provide valuable insights for the development of related compounds with enhanced properties.

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